Product packaging for Solvent red 32(Cat. No.:CAS No. 6406-53-7)

Solvent red 32

Cat. No.: B3355892
CAS No.: 6406-53-7
M. Wt: 721.9 g/mol
InChI Key: YKDUQSBJQCVFSC-UHFFFAOYSA-N
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Description

Contextualizing Solvent Red 32 within the Field of Industrial Colorants and Dyes

This compound is a synthetic organic colorant that belongs to the solvent dye classification. Solvent dyes are defined by their solubility in organic solvents and their insolubility in water, which makes them ideal for coloring non-polar materials from within the substrate. dyespigments.netprimachemicals.com This class of dyes is crucial for industries where water-based coloring methods are unsuitable, such as in the manufacturing of plastics, synthetic resins, printing inks, waxes, and coatings. dyespigments.netmandychemical.comvipulorganics.com

Chemically, this compound is classified as a double azo dye. worlddyevariety.com The azo group (-N=N-) is the chromophore responsible for the dye's color, and the presence of two such groups defines it as a disazo compound. Azo dyes represent the largest and most versatile class of commercial dyes, valued for their relatively simple synthesis, cost-effectiveness, and the wide range of colors achievable through molecular modification. jchemrev.comnih.gov

Furthermore, many solvent dyes, including those in the "Zapon" series to which this compound is related, are often metal-complex dyes. sdc.org.uk In these dyes, the organic azo ligand is chelated to a metal ion, typically chromium or cobalt. sdc.org.ukgoogle.com This coordination enhances the dye's properties, particularly its stability, lightfastness, and heat resistance, which are critical for applications involving high-temperature processing, such as coloring thermoplastic resins. dyespigments.netprimachemicals.comsdc.org.uk this compound's application in plastics, paints, and high-grade wood and leather coatings underscores its function as a high-performance colorant designed for durability and vibrant, stable coloration in complex organic matrices. worlddyevariety.comxcwydyes.com

Overview of Scholarly Research on this compound: Current Landscape and Foundational Studies

A survey of the current academic and scientific literature reveals a conspicuous absence of dedicated scholarly research focused specifically on this compound. While the compound is documented in chemical databases and commercial literature, it has not been the subject of extensive, publicly available academic investigation. The existing landscape of knowledge is therefore primarily composed of technical data derived from industrial sources rather than foundational peer-reviewed studies.

The foundational information available pertains to its synthesis and basic properties. The established manufacturing method involves the diazotization of 2-Methyl-4-(o-tolyldiazenyl)benzenamine, which is then coupled with 4-Hydroxynaphthalene-2,7-disulfonic acid. The resulting compound is subsequently translated into a dicyclohexyl amine salt. worlddyevariety.comchemicalbook.com This synthesis route places it firmly within the well-understood chemistry of azo dye production.

While direct research on this compound is lacking, the scholarly context for similar molecules provides a framework for understanding its potential characteristics. For instance, academic studies on other disazo dyes, such as Solvent Red 19 and Solvent Red 23, have investigated their chemical stability under various conditions, including the influence of UV-A irradiation and temperature. researchgate.net Research has shown that photodegradation is a key factor in the color fading of these dyes, even in non-polar media like fuel products. researchgate.net Such studies, which utilize high-performance liquid chromatography, UV/Vis spectroscopy, and mass spectrometry, are standard for characterizing the stability of industrial dyes but have not been published for this compound. researchgate.net The current knowledge base for this compound is thus limited to its chemical identity and industrial applications, with a clear gap where in-depth scientific characterization and performance analysis should be.

Articulating Research Objectives and Scope for Comprehensive Academic Inquiry into this compound

The clear deficiency in dedicated scholarly research on this compound invites a range of academic inquiries to build a robust scientific understanding of the compound beyond its current technical datasheets. A comprehensive research program should be structured to elucidate its chemical, physical, and performance characteristics in a systematic and peer-reviewed manner.

Key research objectives for a comprehensive academic inquiry into this compound would include:

Full Spectroscopic and Structural Characterization: Beyond its basic identification, a foundational study would involve advanced analytical techniques. This includes one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its complex structure and identify any isomeric forms, high-resolution mass spectrometry to verify its elemental composition, and Fourier-transform infrared (FTIR) spectroscopy to detail its functional groups.

Investigation of Photochemical and Thermal Stability: A critical area for research is the dye's stability. Emulating studies conducted on similar azo dyes, a systematic investigation into the photodegradation and thermal decomposition pathways of this compound is necessary. researchgate.netijsrp.org This would involve controlled exposure to UV radiation and elevated temperatures, followed by analysis to identify degradation products and quantify the rate of color loss, thereby establishing its lightfastness and heat resistance on a quantitative, scientific basis.

Solvatochromism and Environmental Interaction Studies: The interaction between a dye and its solvent environment can significantly alter its color and properties. researchgate.net Research should be undertaken to characterize the solvatochromic behavior of this compound by measuring its absorption and emission spectra in a wide range of solvents with varying polarities. This would provide insight into the solute-solvent interactions that govern its performance in different inks, coatings, and polymer matrices. nih.gov

Theoretical and Computational Modeling: Modern dye research often employs quantum chemical calculations to model molecular structure, electronic properties, and UV-Vis absorption spectra. acs.org A theoretical study of this compound could predict its electronic transitions, rationalize its color, and provide a molecular-level understanding of its stability, complementing experimental findings.

Performance Evaluation in Applied Systems: To bridge the gap between fundamental properties and industrial application, controlled studies evaluating the dye's performance in specific polymer systems (e.g., polystyrene, ABS resins) and ink formulations are needed. mandychemical.com Such research would measure key performance indicators like migration resistance, bleed, and compatibility with various additives, generating valuable data for industrial formulators.

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
C.I. Name This compound worlddyevariety.com
CAS Number 6406-53-7 worlddyevariety.comchemicalbook.com
Molecular Structure Double Azo Class worlddyevariety.com
Appearance Dark Red / Bluish Red Powder worlddyevariety.comxcwydyes.com
Melting Point 184 ~ 185 °C xcwydyes.com

Table 2: Solubility Data for this compound

SolventSolubilityReference(s)
Water Insoluble xcwydyes.com
Ethanol Soluble worlddyevariety.comxcwydyes.com
Acetone Soluble xcwydyes.com
Benzene Soluble xcwydyes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H43N5O7S2 B3355892 Solvent red 32 CAS No. 6406-53-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4-hydroxy-3-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O7S2.C12H23N/c1-14-5-3-4-6-20(14)26-25-17-7-10-21(15(2)11-17)27-28-23-22(37(33,34)35)13-16-12-18(36(30,31)32)8-9-19(16)24(23)29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDUQSBJQCVFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)O)S(=O)(=O)O)C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023987
Record name C.I. Solvent Red 32
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6406-53-7
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6406-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Red 32
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[2-methyl-4-[(2-methylphenyl)azo]phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine
Source European Chemicals Agency (ECHA)
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Synthetic Methodologies and Chemical Modifications of Solvent Red 32

Elucidation of Classical and Novel Synthetic Pathways for Solvent Red 32

The established synthesis of this compound involves a multi-step process characteristic of disazo dye formation. The primary pathway described involves the diazotization of a pre-formed azo compound, followed by coupling with a naphthol derivative.

The classical synthetic route for this compound is understood to proceed as follows:

Diazotization of the Aromatic Amine Precursor: The initial step involves the diazotization of 2-Methyl-4-(o-tolyldiazenyl)benzenamine. This process converts the primary aromatic amine group into a diazonium salt (-N₂⁺) using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid, under controlled low temperatures (0-5°C) to ensure the stability of the diazonium intermediate. nih.govekb.egresearchgate.netaaru.edu.jogoogle.com

Azo Coupling Reaction: The resulting diazonium salt then acts as an electrophile and undergoes an electrophilic aromatic substitution reaction with a coupling component. For this compound, the specified coupling agent is 4-Hydroxynaphthalene-2,7-disulfonic acid. This reaction forms the characteristic azo linkage (-N=N-) between the two molecular fragments. worlddyevariety.comchemicalbook.comchemicalbook.com

Salt Formation: Following the coupling, the dye is often converted into a salt form to influence its solubility and handling properties. In the case of this compound, it is described as being translated into a dicyclohexyl amine salt. worlddyevariety.comchemicalbook.comchemicalbook.com

While specific "novel" synthetic pathways for this compound are not detailed in the available literature, advancements in azo dye synthesis generally focus on improving efficiency, reducing byproducts, and employing more environmentally friendly reagents or conditions.

Mechanistic Investigations of this compound Formation Reactions and Intermediates

The formation of this compound is governed by the well-understood mechanisms of diazotization and azo coupling.

Diazotization: This reaction involves the electrophilic attack of the nitrosonium ion (NO⁺), generated from nitrous acid in an acidic medium, on the nitrogen atom of the primary aromatic amine. This leads to the formation of a diazonium ion (Ar-N₂⁺). The stability of diazonium salts is crucial, as they can decompose into phenols and nitrogen gas at higher temperatures or in the absence of acid. nih.govekb.egresearchgate.netaaru.edu.jogoogle.com

Azo Coupling: The diazonium ion is a potent electrophile that readily attacks electron-rich aromatic systems, such as phenols or anilines, which act as nucleophiles. The coupling typically occurs at the para or ortho position relative to activating groups like hydroxyl (-OH) or amino (-NH₂) groups. The reaction proceeds via an electrophilic aromatic substitution mechanism. nih.gov The specific coupling agent for this compound, 4-Hydroxynaphthalene-2,7-disulfonic acid, possesses both a hydroxyl group and sulfonic acid groups, influencing its reactivity and the final dye's properties. The presence of sulfonic acid groups often imparts water solubility to dyes.

Strategies for Structural Derivatization and Analog Synthesis of this compound

Direct information regarding the derivatization of this compound itself or the synthesis of its specific analogs is limited in the provided search results. However, general strategies in azo dye chemistry can be inferred:

Salt Formation: The conversion of this compound into a dicyclohexyl amine salt represents a modification of its counter-ion. This process can alter the dye's solubility profile, potentially enhancing its compatibility with specific organic media or resins, which is crucial for its "solvent dye" classification. worlddyevariety.comchemicalbook.comchemicalbook.com

Modification of Precursors: Structural variations in azo dyes are typically achieved by altering the aromatic amine or the coupling component used in the synthesis. By employing different substituted anilines or naphthols, chemists can synthesize a range of analogs with modified color shades, improved fastness properties (e.g., lightfastness, washfastness), or altered solubility characteristics. ekb.eg For instance, variations in the substituents on the aromatic rings can shift the absorption maximum, thereby changing the perceived color.

Introduction of Functional Groups: The introduction of specific functional groups onto the dye molecule, either during synthesis or as a post-synthesis modification, can tailor its properties. For example, incorporating polar groups can increase water solubility, while hydrophobic groups might enhance solubility in non-polar organic solvents or polymers.

Green Chemistry Approaches and Sustainable Synthesis of this compound

While specific green chemistry initiatives for this compound are not explicitly detailed, the broader field of azo dye synthesis is increasingly exploring sustainable methodologies. General principles applicable to this compound's production include:

Solvent Selection: Traditional azo dye synthesis often employs organic solvents. Green chemistry principles advocate for the use of less hazardous solvents (e.g., water, ethanol) or solvent-free reaction conditions where feasible. mdpi.comacs.org The choice of solvent can significantly impact reaction rates, selectivity, and waste generation. thieme-connect.de

Waste Reduction and Atom Economy: Minimizing waste generation and maximizing atom economy are core tenets of green chemistry. This can involve optimizing reaction conditions to reduce byproducts, recycling solvents, or developing more efficient synthetic routes. rsc.orgmdpi.com

Catalysis: The use of catalysts, including biocatalysts, can enable milder reaction conditions, reduce energy consumption, and improve selectivity, thereby minimizing the need for harsh reagents. bio-conferences.orgejcmpr.com

Continuous Flow Synthesis: Implementing continuous flow reactors for diazotization and coupling reactions can offer advantages in terms of process control, safety (especially when handling unstable intermediates like diazonium salts), and efficiency, potentially leading to more sustainable production. researchgate.net

Safer Reagents: Exploring alternative reagents that are less toxic or hazardous than traditional chemicals used in diazotization (e.g., alternatives to strong acids or nitrite sources) could contribute to greener synthesis.

The synthesis of this compound, involving diazotization and coupling, presents opportunities for applying these green chemistry principles to reduce its environmental footprint.

Data Tables

Table 1: Key Synthesis Components and Conditions for this compound

Component/StepDescriptionSource(s)
Starting Amine Precursor 2-Methyl-4-(o-tolyldiazenyl)benzenamine worlddyevariety.comchemicalbook.comchemicalbook.com
Diazotizing Agent Sodium nitrite (NaNO₂) and strong acid (e.g., HCl, H₂SO₄) nih.govekb.egresearchgate.netaaru.edu.jogoogle.com
Diazotization Temperature 0-5 °C nih.govekb.egresearchgate.netaaru.edu.jogoogle.com
Coupling Component 4-Hydroxynaphthalene-2,7-disulfonic acid worlddyevariety.comchemicalbook.comchemicalbook.com
Coupling Conditions Typically acidic to neutral pH, low temperature (0-10 °C) nih.govekb.egresearchgate.netgoogle.com
Post-Synthesis Modification Conversion to dicyclohexyl amine salt worlddyevariety.comchemicalbook.comchemicalbook.com

Table 2: Physical and Solubility Properties of this compound

PropertyDescriptionSource(s)
Appearance Blue light red; Dark red powder worlddyevariety.comchemicalbook.comchemicalbook.commade-in-china.comccchemical.comjadechem-colours.com
Solubility in Water Magenta to red worlddyevariety.comchemicalbook.comchemicalbook.comdyestuff.co.in
Solubility in Ethanol Red worlddyevariety.comchemicalbook.comchemicalbook.com
Solubility in MEK (20°C) 500 g/l (min) jadechem-colours.com
Solubility in Toluene 200 g/l jadechem-colours.com
Solubility in Alcohol 100 g/l ccchemical.comjadechem-colours.com
Heat Stability (PS, 10 min) 180°C (B) ccchemical.comjadechem-colours.com
Light Fastness 3-4 ccchemical.comjadechem-colours.com
Migration Resistance 4-5 ccchemical.com

Compound List

this compound

2-Methyl-4-(o-tolyldiazenyl)benzenamine

4-Hydroxynaphthalene-2,7-disulfonic acid

Sodium nitrite

Hydrochloric acid

Sulfuric acid

Dicyclohexyl amine

Advanced Spectroscopic and Structural Characterization of Solvent Red 32

Vibrational Spectroscopic Analysis of Solvent Red 32 (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and confirming the molecular backbone of complex dye structures.

Expected FT-IR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3100-3000 C-H Stretch Aromatic Ring
2950-2850 C-H Stretch Methyl (-CH₃)
~1600, ~1475 C=C Stretch Aromatic Ring
1450-1400 N=N Stretch Azo Group (-N=N-)
1260-1180 Asymmetric SO₃⁻ Stretch Sulfonate Group (-SO₃⁻)
1080-1030 Symmetric SO₃⁻ Stretch Sulfonate Group (-SO₃⁻)

Raman spectroscopy provides complementary information to FT-IR. The highly symmetric N=N bond in azo dyes, which often yields a weak signal in FT-IR, typically produces a strong and characteristic band in the Raman spectrum, making it a powerful tool for identifying the azo linkage. dntb.gov.ua Analysis of related red azo colorants has demonstrated the utility of Raman spectroscopy for in-situ identification, even on challenging substrates like textiles or in artworks. morana-rtd.comunito.it

Electronic Spectroscopic Characterization of this compound (UV-Vis Absorption, Fluorescence)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its resulting color and luminescent properties.

The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. As a double azo dye, its structure contains an extended system of conjugated pi (π) electrons. The UV-Vis spectrum is expected to be dominated by an intense absorption band in the visible range (typically 400-600 nm), which is attributed to π→π* electronic transitions within the conjugated system. A much weaker band corresponding to the n→π* transition, involving the non-bonding electrons on the nitrogen atoms of the azo group, may also be observed. science.gov

Typical Electronic Transitions in Azo Dyes:

Transition Wavelength Range Description
π → π* 400 - 600 nm High-intensity absorption responsible for the primary color. Involves the extended conjugated system.

Fluorescence in most azo dyes is generally weak or non-existent. researchgate.net The photoexcited state often undergoes rapid non-radiative decay through processes like trans-cis isomerization around the N=N double bond, which effectively competes with the radiative fluorescence emission pathway. researchgate.net However, the fluorescence properties, including quantum yield, are highly dependent on the specific molecular structure and the dye's environment. science.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through ¹H NMR and ¹³C NMR, the complete chemical structure of this compound can be confirmed.

Based on its manufacturing method—the diazotization of 2-Methyl-4-(o-tolyldiazenyl)benzenamine followed by coupling with 4-Hydroxynaphthalene-2,7-disulfonic acid—a specific molecular structure can be proposed. worlddyevariety.com

¹H NMR: The proton NMR spectrum would provide key information. It would be expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the different phenyl and naphthyl rings. The methyl (-CH₃) groups would appear as sharp singlet signals in the upfield region (typically δ 2.0-3.0 ppm). The integration of these signals would confirm the number of protons in each chemical environment. biointerfaceresearch.com

¹³C NMR: The carbon-13 NMR spectrum would show a series of signals corresponding to each unique carbon atom in the molecule. The aromatic and azo-bonded carbons would resonate in the downfield region (δ 110-160 ppm), while the methyl carbons would appear significantly upfield. illinois.edupitt.edu

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton and carbon signal and confirm the connectivity between different parts of the molecule.

Mass Spectrometric Approaches in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition. For large, non-volatile, and polar molecules like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are typically employed. labrulez.comsigmaaldrich.com

Given the molecular formula C₂₄H₁₈N₄Na₂O₇S₂ for C.I. This compound, the calculated molecular weight is 584.53 g/mol . worlddyevariety.com In an ESI-MS experiment, one would expect to observe ions corresponding to this mass.

Expected Ions in ESI-MS of this compound:

Ion Formula Expected m/z Ionization Mode
[M-Na]⁻ [C₂₄H₁₈N₄NaO₇S₂]⁻ 561.05 Negative
[M-2Na+H]⁻ [C₂₄H₁₉N₄O₇S₂]⁻ 539.07 Negative
[M+H]⁺ [C₂₄H₁₈N₄Na₂O₇S₂H]⁺ 585.53 Positive

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) could be used to fragment the molecular ion, providing valuable structural information based on the resulting fragmentation pattern. nih.gov

X-ray Diffraction and Crystallographic Studies of this compound and its Derivatives

To perform an X-ray crystallographic study, a high-quality single crystal of the compound is required, which is typically larger than 0.1 mm in all dimensions and free of significant defects. wikipedia.orglibretexts.org The process of growing such crystals can be a significant challenge. nih.gov To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. If a suitable crystal were obtained, the resulting structure would provide unambiguous confirmation of atomic connectivity and reveal the molecule's solid-state conformation, including the planarity of the azo linkages and the orientation of the aromatic rings.

Spectroscopic Studies on this compound in Different Solvent Environments

The electronic absorption and emission properties of many dyes are sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. wikipedia.org The polarity, refractive index, and hydrogen-bonding capabilities of the solvent can interact differently with the ground and excited electronic states of the dye molecule, causing shifts in the positions of the absorption and fluorescence maxima. nih.govyoutube.com

This compound exhibits solvatochromic behavior, as it is described as dissolving to a magenta or red color in water and a red color in ethanol. worlddyevariety.com This indicates that the position of its maximum absorption (λₘₐₓ) is influenced by the solvent. This effect can be categorized as:

Bathochromic Shift (Red Shift): The absorption maximum shifts to a longer wavelength, often occurring in more polar solvents for dyes with π→π* transitions where the excited state is more polar than the ground state. youtube.com

Hypsochromic Shift (Blue Shift): The absorption maximum shifts to a shorter wavelength. This is common for n→π* transitions in polar, hydrogen-bonding solvents, which stabilize the non-bonding electrons in the ground state. youtube.com

By systematically studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities and properties, a deeper understanding of its solute-solvent interactions can be achieved. nih.govresearchgate.net

General Effects of Solvent Polarity on Electronic Transitions:

Solvent Property Transition Type Expected Shift Rationale
Increasing Polarity π → π* Bathochromic (Red) The more polar excited state is stabilized more than the ground state, reducing the energy gap.

Environmental Dynamics and Transformation Pathways of Solvent Red 32

Environmental Occurrence and Distribution Patterns of Solvent Red 32 in Diverse Compartments

Azo solvent dyes like this compound are not expected to occur naturally in the environment canada.ca. Their presence is linked to industrial activities and consumer use. Due to difficulties in detecting dyes at trace levels, specific environmental monitoring data for this compound is limited, a common issue for many commercial dyes canada.caresearchgate.net.

Based on the physicochemical properties of similar solvent dyes, this compound is expected to have low water solubility and a tendency to partition to particulate matter. Consequently, upon release into aquatic systems, it is predicted to predominantly accumulate in sediment. If released to wastewater treatment systems, a significant portion would likely partition to sewage sludge, which can then be transferred to agricultural soils through sludge application canada.ca. Its low volatility suggests that long-range atmospheric transport is not a significant distribution pathway canada.ca.

Table 1: Predicted Environmental Distribution of Azo Solvent Dyes

Environmental CompartmentPredicted Behavior/AccumulationRationale
Water ColumnLowLow water solubility leads to partitioning onto suspended solids.
SedimentHighHydrophobic nature causes adsorption to organic matter and particles, leading to deposition. canada.ca
SoilModerate to HighPrimarily through the application of contaminated sewage sludge. canada.ca
AtmosphereNegligibleLow vapor pressure limits volatilization and atmospheric transport. canada.ca

Photolytic Degradation Mechanisms and Kinetics of this compound under Environmental Conditions

The process can occur through:

Direct Photolysis: Where the dye molecule itself absorbs photons, leading to its decomposition.

Indirect Photolysis: Where other substances in the environment (photosensitizers like humic acids) absorb light and produce reactive species, such as hydroxyl radicals or singlet oxygen, which then attack and degrade the dye molecule osti.gov.

Studies on other dyes have shown that photolysis on soil surfaces can be rapid initially, but slows as the dye molecules become shielded from light by soil particles, indicating the process is largely a surface phenomenon osti.gov. The degradation rate is influenced by factors like light intensity, pH, and the presence of other substances in the environment chalcogen.roresearchgate.netresearchgate.net.

Biodegradation Pathways and Microbial Metabolism of this compound

Under aerobic (oxygen-present) conditions, the azo bonds of dyes are generally resistant to microbial attack due to the electron-withdrawing nature of the azo group. Therefore, azo dyes are expected to degrade slowly in aerobic environments canada.ca. Some specialized bacteria can decolorize azo dyes aerobically, but this is often a co-metabolic process requiring an additional carbon source nih.govplos.org. The primary role of the aerobic stage in dye wastewater treatment is not the initial cleavage of the azo bond, but rather the degradation of the aromatic amines that are produced during the anaerobic phase nih.govresearchgate.netnih.gov.

Anaerobic (oxygen-absent) conditions are highly effective for the initial breakdown of azo dyes. In this environment, the azo bonds act as electron acceptors and are reductively cleaved researchgate.net. This process breaks the molecule into smaller, colorless aromatic amines. For a disazo dye like this compound, this would involve the cleavage of both –N=N– linkages.

This reduction can be a combination of biotic and abiotic processes:

Biotic Reduction: Microorganisms, particularly anaerobic bacteria, facilitate the reduction either directly through enzymatic action or indirectly using reduced electron carriers wur.nlsemanticscholar.org.

Abiotic Reduction: Chemical reducing agents present in anaerobic environments, such as sulfide (B99878) produced by sulfate-reducing bacteria (SRB), can also chemically reduce the azo bonds researchgate.net. However, in typical high-rate anaerobic bioreactors, the biological process is considered dominant wur.nlsemanticscholar.org.

The rate of anaerobic reduction can vary significantly depending on the specific dye's structure, the microbial consortium present, and environmental conditions like temperature wur.nlnih.gov.

The key enzymes responsible for the initial step of biodegradation are azoreductases. These enzymes catalyze the NADPH- or NADH-dependent reductive cleavage of the azo bond nih.govresearchgate.net.

Table 2: Key Microbial Enzymes in Azo Dye Degradation

Enzyme ClassFunctionTypical ConditionsReference
AzoreductasesCatalyze the reductive cleavage of azo (–N=N–) bonds, leading to decolorization.Anaerobic or microaerophilic nih.govresearchgate.netnih.gov
LaccasesOxidize aromatic amines and other phenolic compounds produced after azo bond cleavage.Aerobic nih.govresearchgate.net
Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase)Catalyze the oxidation of a wide range of compounds, including dye molecules and their breakdown products.Aerobic nih.govresearchgate.net

Azoreductases can be flavin-dependent or flavin-free and are found in a wide variety of bacteria nih.govresearchgate.net. Following the initial reductive cleavage by azoreductases, the resulting aromatic amines are typically mineralized by other microbial enzymes, such as laccases and peroxidases, under aerobic conditions researchgate.net.

Chemical Degradation Processes of this compound (e.g., Hydrolysis, Oxidation)

Beyond biological and photolytic pathways, this compound can be degraded by chemical processes.

Hydrolysis: This involves the cleavage of chemical bonds by the addition of water. While azo bonds themselves are generally stable to hydrolysis, other functional groups within the dye molecule could be susceptible. The rate of hydrolysis is highly dependent on pH and temperature. For some reactive dyes, hydrolysis of reactive groups is a significant process fkit.hr.

Oxidation: Chemical oxidation can effectively degrade azo dyes. Strong oxidizing agents like ozone, hydrogen peroxide, or Fenton's reagent are used in advanced oxidation processes (AOPs) for wastewater treatment researchgate.nethilarispublisher.com. The mechanism often involves a hydrolytic attack on the hydrazone tautomer of the dye, which exists in equilibrium with the azo form. This leads to the disruption of the azo group and the formation of intermediates like diazo compounds and quinones, which are subsequently broken down into smaller molecules such as phenols, nitrogen gas, and organic acids researchgate.netgla.ac.uk.

Adsorption and Desorption Phenomena of this compound in Environmental Matrices

The environmental mobility and fate of this compound, a hydrophobic azo dye, are significantly governed by its interaction with solid environmental matrices such as soil, sediment, and sludge. Adsorption, the process by which the dye molecules bind to the surface of solid particles, and desorption, the reverse process where they are released back into the solution phase, are critical phenomena that determine the compound's concentration in water, its bioavailability, and its potential for transport.

Due to its very low water solubility, this compound is expected to exhibit strong partitioning from the aqueous phase to solid matrices. The primary mechanism for this partitioning is sorption to the organic carbon fraction within soils and sediments. chemsafetypro.com For neutral, hydrophobic organic compounds like many solvent dyes, the soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict mobility. chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption to organic matter and consequently low mobility in the environment. chemsafetypro.com While specific experimental data for this compound is scarce, data from analogous compounds such as Solvent Red 1, which has a very high estimated log Koc value, suggests that this compound will be largely immobile in most soil and sediment systems. nih.gov

The extent and strength of adsorption are typically described by sorption isotherms, which relate the concentration of the dye in the solid phase to its equilibrium concentration in the aqueous phase. Common models used to describe dye adsorption include the Langmuir and Freundlich isotherms. nih.govmdpi.com

Langmuir Model : Assumes a monolayer of adsorbate on a homogeneous surface with a finite number of identical sorption sites. mdpi.com

Freundlich Model : An empirical model that describes multilayer adsorption on a heterogeneous surface and is often used for organic compounds in soil. nih.govrsc.org

Desorption studies indicate whether the binding of a compound to a matrix is reversible. For large, hydrophobic molecules, sorption can be partially irreversible, a phenomenon known as hysteresis, where the compound is more strongly retained by the solid matrix than predicted by the adsorption isotherm. rsc.org This suggests that once adsorbed, this compound may be difficult to release back into the environment, leading to its long-term accumulation in soils and sediments.

Several environmental factors can influence the adsorption and desorption behavior of dyes like this compound.

Table 1: Key Factors Influencing the Adsorption and Desorption of Azo Dyes in Environmental Matrices

FactorInfluence on Adsorption/DesorptionMechanism
Soil/Sediment Organic Matter ContentHigher organic matter content generally leads to stronger adsorption.Hydrophobic partitioning is the dominant mechanism for non-polar dyes. The organic carbon acts as a primary sorbent. chemsafetypro.com
Clay Mineralogy and ContentCan contribute to adsorption, although typically less significant than organic matter for hydrophobic dyes.Surface interactions and potential for binding within the mineral structure.
pHCan influence the surface charge of the adsorbent (soil/sediment particles) and the speciation of the dye.For azo dyes, changes in pH can alter electrostatic interactions between the dye molecule and the matrix surface. nih.gov
TemperatureAdsorption can be either an exothermic or endothermic process, affecting the equilibrium position.An increase in temperature may increase or decrease adsorption depending on the thermodynamics of the specific dye-matrix interaction.
Ionic StrengthAffects the solubility of the dye and can compress the electrical double layer of adsorbent particles, influencing electrostatic interactions.High salt concentrations can sometimes enhance the adsorption of hydrophobic compounds by a "salting-out" effect.

Given these factors, it can be concluded that this compound is expected to be strongly bound to organic-rich soils and sediments, with limited potential for leaching into groundwater. Its persistence in these matrices will be a primary characteristic of its environmental behavior.

Volatilization and Atmospheric Fate Considerations for this compound

Volatilization, the transfer of a chemical from a liquid or solid phase to a gaseous phase, is a potential pathway for the environmental transport of pollutants. A compound's tendency to volatilize from water is described by its Henry's Law constant, while its tendency to volatilize from a dry surface is related to its vapor pressure. nih.gov

Table 2: Estimated Physicochemical Properties of an Analogous Compound (Solvent Red 1) and Implications for this compound

PropertyEstimated Value (for Solvent Red 1)Implication for this compound
Vapor Pressure (@ 25°C)~ 6.3 x 10⁻⁹ mmHg nih.govExtremely low; indicates that volatilization from dry or moist surfaces is a negligible process.
Henry's Law Constant~ 1.1 x 10⁻¹⁰ atm·m³/mol nih.govExtremely low; indicates the compound is essentially non-volatile from water. nih.gov
Water SolubilityVery low (Insoluble)The compound will preferentially partition to solid phases rather than remain in water to volatilize.

Based on these physicochemical properties, the amount of this compound entering the atmosphere through volatilization from contaminated soil or water bodies is expected to be negligible.

Should this compound be released directly into the atmosphere, for example, as an aerosol or adsorbed to particulate matter, its atmospheric fate would be governed by the behavior of these particles. Due to its low vapor pressure, this compound would exist exclusively in the particulate phase in the atmosphere. nih.gov Gas-phase reactions, such as those with hydroxyl radicals, would not be a relevant degradation pathway. The primary removal mechanism from the atmosphere would be the physical processes of wet deposition (removal by rain or snow) and dry deposition (gravitational settling of particles). nih.gov Therefore, the atmospheric residence time and transport distance of this compound would be determined by the size and characteristics of the particles to which it is adsorbed.

State of the Art Analytical Methodologies for Solvent Red 32

Chromatographic Separation Techniques for Solvent Red 32 Detection and Quantification

Chromatography is a fundamental technique for separating mixtures into their individual components. wikipedia.org It involves a mobile phase (a solvent or gas) that carries the mixture through a stationary phase (a solid or a liquid supported on a solid). wikipedia.org The separation is achieved because different components of the mixture travel at different rates due to their varying affinities for the stationary and mobile phases. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. d-nb.info It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). nih.govjournalagent.com The high pressure applied to the system increases the separation power and allows for rapid analysis. nih.govjournalagent.com For the analysis of dyes like this compound, reversed-phase HPLC is commonly employed, often using a C18 column. nih.gov

The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile. d-nb.infonih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of multiple components. 182.160.97

A variety of detectors can be coupled with HPLC for the detection of dyes:

UV-Visible (UV/Vis) Detectors: These are the most common detectors used in HPLC for dye analysis. waters.comshimadzu.it They measure the absorbance of light by the analyte at a specific wavelength. waters.com For a mixture of dyes, a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is particularly useful as it can acquire absorbance data over a range of wavelengths simultaneously, allowing for the optimal detection of each component and providing spectral information that aids in identification. shimadzu.ithitachi-hightech.com

Fluorescence (FLR) Detectors: These detectors offer high sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. waters.comshimadzu.it They are 10-1000 times more sensitive than UV-Vis detectors for suitable analytes. thermofisher.com

Refractive Index (RI) Detectors: An RI detector is a universal detector that measures the change in the refractive index of the mobile phase as the analyte passes through the flow cell. waters.comwaters.com While it can detect nearly any compound, its sensitivity is generally lower than that of UV/Vis or fluorescence detectors. waters.comwaters.com

A study on the determination of 32 oxidative dyes in hair dye products utilized an HPLC method with a UV detector set at 280 nm. nih.gov The method demonstrated good linearity and low limits of detection (LODs), ranging from 9.7 to 40.1 µg/g. nih.gov

Table 1: Representative HPLC Conditions for Dye Analysis

Parameter Condition Source
Column C18 (5 µm particle size) nih.gov
Mobile Phase Methanol, Acetonitrile, Phosphate Buffer (Gradient Elution) nih.gov
Detector UV/Vis or Diode Array Detector (DAD) nih.govshimadzu.it
Detection Wavelength 280 nm (for a mixture of oxidative dyes) nih.gov
Flow Rate 1.0 mL/min waters.com

| Column Temperature | 40°C | hitachi-hightech.com |

Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposing. sigmaaldrich.com The sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. sigmaaldrich.com GC is primarily suited for volatile and thermally stable compounds. journalagent.com Since dyes like this compound are generally non-volatile, direct analysis by GC is not feasible.

To make such compounds suitable for GC analysis, a process called derivatization is employed. gcms.czsigmaaldrich.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability. gcms.czresearchgate.net Common derivatization techniques include:

Silylation: This is the most common derivatization method for GC, where an active hydrogen in the analyte is replaced by a silyl group, typically a trimethylsilyl (TMS) group. gcms.cz This reduces the compound's polarity and hydrogen bonding, thereby increasing its volatility. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

Acylation and Alkylation: These methods also modify functional groups to enhance volatility for GC analysis. gcms.cz

The choice of derivatization reagent depends on the functional groups present in the analyte molecule. gcms.czgreyhoundchrom.com After derivatization, the sample can be injected into the GC system, where it is separated and detected by instruments such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.com

Thin-Layer Chromatography (TLC) is a form of planar chromatography used to separate components of a mixture. wikipedia.org It is a simple, cost-effective, and rapid analytical technique. libretexts.org The stationary phase, typically silica gel or alumina, is coated as a thin layer on a flat, inert support like a glass or plastic plate. wikipedia.orgwisc.edu

The sample is applied as a small spot near the bottom of the plate. The plate is then placed in a closed chamber containing a solvent or solvent mixture (the mobile phase). wisc.edu The mobile phase moves up the plate by capillary action, and as it passes over the sample spot, the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. nih.govwisc.edu

TLC is widely used for:

Purity Assessment: A pure compound should ideally produce a single spot on the developed TLC plate. ualberta.ca

Reaction Monitoring: The progress of a chemical reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot. ualberta.cachemistryhall.com

Qualitative Identification: Compounds can be tentatively identified by comparing their Retention Factor (Rf) value to that of a known standard run on the same plate. libretexts.org The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

For quantitative analysis, the spots can be scraped off the plate, the compound eluted, and its concentration determined by another method. Alternatively, a densitometer or scanner can be used for in situ quantification directly on the plate. adrona.lv

Table 2: Key Parameters in Thin-Layer Chromatography

Parameter Description Source
Stationary Phase A thin layer of adsorbent (e.g., silica gel, alumina) on a support. wikipedia.orgwisc.edu
Mobile Phase (Eluent) A solvent or mixture of solvents that moves up the plate. ualberta.ca
Retention Factor (Rf) Ratio of the distance traveled by the analyte to the distance traveled by the solvent front. Used for identification. libretexts.org

| Visualization | Compounds can be visualized if they are colored, or by using UV light or chemical staining agents. | adrona.lv |

Spectrophotometric and Fluorometric Methods for In Situ and Ex Situ Analysis of this compound

Spectrophotometry is a quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. ipl.org UV-Visible (UV-Vis) spectrophotometry is commonly used for the analysis of colored compounds like dyes. science.gov The color of a substance arises from its selective absorption of light in the visible region of the electromagnetic spectrum (approximately 400-700 nm). umn.edu A red dye, for instance, appears red because it primarily absorbs light in the green region of the spectrum. umn.edu

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for the quantitative analysis of dyes. By measuring the absorbance of a dye solution at its wavelength of maximum absorbance (λmax), its concentration can be determined. nih.gov The λmax of a dye can be influenced by the solvent used. nih.gov

Fluorometric methods, or fluorescence spectroscopy, are based on the phenomenon of fluorescence, where a molecule absorbs light at one wavelength and then emits light at a longer wavelength. These methods are known for their high sensitivity and selectivity, but they are only applicable to fluorescent compounds. waters.com

Electrochemical Sensing Platforms for this compound Detection

Electrochemical sensors are analytical devices that use a transducer to convert a chemical signal resulting from the interaction of the analyte with the sensor into an electrical signal. mdpi.com These sensors offer advantages such as low cost, simple instrumentation, high sensitivity, and good selectivity. mdpi.com They typically measure changes in current (amperometric), potential (potentiometric), or impedance/resistance upon exposure to the analyte. researchgate.net

For the detection of dyes, chemically modified electrodes (CMEs) are often employed to enhance the sensor's performance. mdpi.com The surface of a standard electrode (like glassy carbon or gold) is modified with materials that can selectively interact with the target dye, thereby improving sensitivity and selectivity. mdpi.com These modifications can include polymers, nanoparticles, or metal-organic frameworks (MOFs). mdpi.com For example, a sensor using a poly(aminosulfonic acid)-modified glassy carbon electrode was developed to detect Solvent Orange 7 in food samples. mdpi.com These platforms can provide rapid and reliable detection of dyes in various samples. researchgate.net

Hyphenated Techniques for Comprehensive this compound Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both separating and identifying components in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a technique that couples the separation capabilities of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. sigmaaldrich.com This combination allows for the analysis of non-volatile, thermally unstable, and polar compounds like many dyes. epa.gov The eluent from the HPLC column is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight and structural information. epa.gov The high purity of LC-MS grade solvents is crucial to ensure baseline stability, minimize background noise, and avoid the formation of adducts that can complicate mass spectra. sigmaaldrich.comsigmaaldrich.com LC-MS/MS (tandem mass spectrometry) further enhances specificity and is used for confirmation and quantification at very low levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines GC for separation with MS for detection. researchgate.net It is a highly effective combination for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile analytes like this compound, derivatization is required prior to analysis. researchgate.net GC-MS provides detailed structural information, making it a definitive tool for compound identification. High-purity solvents are also essential for GC-MS to achieve low baselines and high signal-to-noise ratios. sigmaaldrich.com

Table 3: Comparison of Hyphenated Analytical Techniques

Technique Principle Analytes Key Advantages
LC-MS Combines HPLC separation with Mass Spectrometry detection. Non-volatile, polar, thermally labile compounds (e.g., dyes). High sensitivity and specificity; provides molecular weight and structural information. sigmaaldrich.comepa.gov

| GC-MS | Combines GC separation with Mass Spectrometry detection. | Volatile and thermally stable compounds (or derivatized non-volatile compounds). | Excellent separation efficiency; provides detailed structural information for identification. sigmaaldrich.comresearchgate.net |

Sample Preparation Strategies for Diverse Matrices Containing this compound

The accurate quantification of this compound in various materials necessitates effective sample preparation to isolate the analyte from complex matrices, eliminate interfering substances, and concentrate it to a level suitable for instrumental analysis. retsch.com The choice of strategy is highly dependent on the nature of the sample matrix, which commonly includes polymers, plastics, oils, and petroleum products. usgs.govresearchgate.net Key sample preparation techniques involve extraction, cleanup, and concentration. retsch.com

For solid matrices such as polymers and plastics, the initial step often involves increasing the surface area of the sample to make the analyte more accessible for extraction. This can be achieved through mechanical processes like grinding, crushing, or cryogenic milling, which makes the sample more brittle and easier to process. retsch.com Following size reduction, extraction is performed to separate this compound from the bulk polymer.

Accelerated Solvent Extraction (ASE) is a highly efficient technique for extracting additives like this compound from polymer matrices. thermofisher.comthermofisher.com ASE utilizes elevated temperatures (50–200 °C) and pressures (e.g., 1500 psi) to enhance extraction efficiency and speed. thermofisher.com The high pressure keeps the solvent in a liquid state above its atmospheric boiling point, leading to increased analyte solubility, improved solvent penetration into the matrix, and faster diffusion rates. thermofisher.com This method significantly reduces extraction times and solvent consumption compared to traditional techniques like Soxhlet extraction. thermofisher.com For example, while a standard Soxhlet extraction for plasticizers from PVC can take six hours, ASE can achieve equivalent recovery in as little as 12 minutes using significantly less solvent. thermofisher.comthermofisher.com

Solid-Phase Extraction (SPE) is a versatile cleanup and concentration technique widely used after an initial solvent extraction. analytik-jena.comrestek.com It operates on chromatographic principles, where a sample extract is passed through a cartridge containing a solid sorbent. analytik-jena.com The sorbent is chosen to retain the analyte of interest (this compound) while allowing matrix interferences to pass through, or vice-versa. For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18-bonded silica) is often employed. restek.com After loading the sample, the cartridge is washed to remove impurities, and then the analyte is eluted with a small volume of a strong organic solvent. analytik-jena.com This process not only purifies the sample but also concentrates the analyte, enhancing analytical sensitivity. analytik-jena.com

Liquid-Liquid Extraction (LLE) is a fundamental technique used for samples where this compound is present in a liquid matrix, such as oils or fuels, or after a solid sample has been dissolved. agilrom.ro The principle involves partitioning the analyte between two immiscible liquid phases. cardiff.ac.uk Typically, an aqueous sample (or sample extract) is mixed with a water-immiscible organic solvent. This compound, being a nonpolar dye, will preferentially partition into the organic phase, leaving more polar interferences in the aqueous phase. chemeurope.com A variation of this is Supported Liquid Extraction (SLE) , which uses a solid, inert support material like diatomaceous earth to immobilize the aqueous phase. restek.com The organic extraction solvent is then passed through the support, allowing for an efficient, emulsion-free partition of the analyte. agilrom.ro

The selection of the appropriate solvent is critical for all extraction techniques. For this compound, nonpolar or moderately polar organic solvents are typically effective. The choice often aligns with the solvent system used in the subsequent chromatographic analysis to ensure compatibility. ufl.edu

Table 1: Overview of Sample Preparation Strategies for this compound

TechniquePrincipleTarget MatricesAdvantagesDisadvantages
Accelerated Solvent Extraction (ASE) Extraction with organic solvents at elevated temperatures and pressures. thermofisher.comPolymers, PlasticsFast, efficient, low solvent consumption. thermofisher.comRequires specialized equipment.
Solid-Phase Extraction (SPE) Analyte is isolated from a liquid sample by partitioning onto a solid sorbent material. analytik-jena.comPolymer extracts, Oils, FuelsHigh selectivity, sample concentration, automation-friendly. americanlaboratory.comMethod development can be required to select the optimal sorbent and solvents.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its relative solubility. cardiff.ac.ukOils, Fuels, Liquid FormulationsSimple, inexpensive.Can be labor-intensive, may form emulsions, uses larger solvent volumes. americanlaboratory.com
Supported Liquid Extraction (SLE) A form of LLE where the aqueous phase is adsorbed onto an inert solid support. restek.comAqueous extracts, Biological fluidsAvoids emulsion formation, high reproducibility, amenable to automation. agilrom.roLimited by the capacity of the solid support.

Method Validation Parameters: Sensitivity, Selectivity, Accuracy, and Precision in this compound Analysis

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. npra.gov.my For the analysis of this compound, key validation parameters—sensitivity, selectivity, accuracy, and precision—must be thoroughly evaluated to ensure the reliability of the results. mdpi.comnih.gov

Sensitivity refers to the ability of an analytical method to detect and quantify low concentrations of the analyte. It is typically defined by two parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). mdpi.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. mdpi.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is crucial for analyzing trace levels of this compound and is commonly established at a signal-to-noise ratio of 10:1. mdpi.comyoutube.com

Selectivity (also referred to as Specificity) is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. npra.gov.myfda.gov For this compound analysis, this means the analytical signal should be free from interference from other dyes, polymer additives, degradation products, or complex matrix components like those in petroleum fuels. usgs.govresearchgate.net Selectivity is demonstrated by analyzing blank matrix samples and spiked samples. The absence of a signal at the retention time of this compound in the blank and the ability to resolve it from other components in a mixture confirms selectivity. mdpi.com

Accuracy describes the closeness of the measured value to the true or accepted reference value. nih.gov It is typically assessed through recovery studies. A known amount of a this compound standard is added (spiked) into a blank matrix, which is then subjected to the entire sample preparation and analysis procedure. The percentage of the spiked analyte that is measured is calculated as the percent recovery. mdpi.com For most analytical applications, mean recovery values are expected to fall within a range of 70% to 120%. mdpi.com Accuracy is often evaluated at multiple concentration levels across the method's range. youtube.com

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It reflects the random error of a method and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. It is assessed by performing replicate analyses (e.g., n=6) of the same sample at a specific concentration. fda.gov

Intermediate Precision: Expresses the variation within a single laboratory, accounting for different days, different analysts, or different equipment. fda.gov For a method to be considered precise, the RSD for replicate measurements is typically required to be below a certain threshold, often less than 20% at lower concentrations and decreasing as the concentration increases. mdpi.com

Table 2: Key Method Validation Parameters for this compound Analysis

ParameterDefinitionMethod of EvaluationCommon Acceptance Criteria
Sensitivity The ability to measure low concentrations of the analyte.Determined by calculating the Limit of Detection (LOD) and Limit of Quantitation (LOQ). mdpi.comLOD: Signal-to-Noise Ratio ≥ 3:1LOQ: Signal-to-Noise Ratio ≥ 10:1 mdpi.com
Selectivity The ability to differentiate and quantify the analyte in the presence of other matrix components. fda.govAnalysis of blank matrix, placebo, and spiked samples to check for interferences at the analyte's retention time. mdpi.comNo significant interfering peaks at the retention time of this compound.
Accuracy The closeness of the measured result to the true value. nih.govRecovery studies performed by spiking a blank matrix with a known amount of analyte at different concentrations. mdpi.comMean percent recovery typically between 70% and 120%. mdpi.com
Precision The degree of agreement among a series of individual measurements. nih.govReplicate analyses (e.g., n=6) of a homogeneous sample, expressed as Relative Standard Deviation (RSD). fda.govRSD typically ≤ 20%, with stricter limits (e.g., ≤ 15%) at higher concentrations. mdpi.com

Advanced Technologies for Remediation and Removal of Solvent Red 32

Adsorption Technologies for Solvent Red 32 Sequestration

Adsorption is a widely used, efficient, and economical method for removing dyes from wastewater. nih.govnih.gov The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). avestia.com

Development and Characterization of Novel Adsorbents for this compound

Numerous materials have been investigated as potential adsorbents for dye removal, particularly low-cost adsorbents derived from agricultural waste, biomass, and industrial byproducts. nih.govresearchgate.net These materials, such as activated carbon from various sources (e.g., walnut shells, Catha edulis stems), chitosan (B1678972) in different morphologies, and modified clays, are often characterized by a large surface area, high porosity, and the presence of specific functional groups that enhance dye binding. nih.govelectrochemsci.orgmdpi.commdpi.com

Characterization of these adsorbents typically involves techniques like:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups that can act as binding sites for dye molecules.

Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure.

Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area and pore size distribution, which are crucial for adsorption capacity. mdpi.com

X-ray Diffraction (XRD): To analyze the crystalline structure of the adsorbent. mdpi.com

While these techniques are standard for characterizing adsorbents for various dyes, no studies were found that specifically develop or characterize novel adsorbents for the exclusive purpose of removing this compound.

Adsorption Isotherms and Kinetic Models for this compound Removal

To understand and optimize the adsorption process, equilibrium and kinetic studies are essential.

Adsorption Isotherms: These models describe how the dye molecules distribute between the liquid and solid phases at equilibrium. Common models include:

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. mdpi.commdpi.com

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. mdpi.comfrontiersin.org

Temkin Isotherm: Considers the effect of adsorbent-adsorbate interactions on the heat of adsorption. electrochemsci.org

Kinetic Models: These models are used to investigate the rate of the adsorption process. Common models include:

Pseudo-First-Order: Often describes the initial stages of adsorption. arpnjournals.org

Pseudo-Second-Order: Generally suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. frontiersin.orgarpnjournals.org

Intraparticle Diffusion Model: Used to identify the diffusion mechanism and rate-controlling steps. researchgate.net

No specific studies providing data for Langmuir, Freundlich, or other isotherm constants, nor for pseudo-first-order or pseudo-second-order rate constants for the adsorption of this compound could be located.

Mechanistic Insights into this compound Adsorption Processes

The mechanism of dye adsorption can involve physical processes (physisorption), such as van der Waals forces and hydrogen bonding, or chemical processes (chemisorption), involving the formation of chemical bonds between the dye and the adsorbent. mdpi.comresearchgate.net The adsorption process is often influenced by several factors:

pH: Affects the surface charge of the adsorbent and the ionization of the dye molecule, influencing electrostatic interactions.

Initial Dye Concentration: Acts as a driving force for mass transfer. avestia.com

Temperature: Influences the adsorption capacity and can indicate whether the process is endothermic or exothermic.

Detailed mechanistic studies for the adsorption of this compound, including the specific interactions (e.g., π-π interactions, electrostatic attraction) and thermodynamic parameters (ΔG°, ΔH°, ΔS°), are not available in the reviewed literature.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.govucv.ro

Fenton and Photo-Fenton Oxidation of this compound

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. arpnjournals.orgresearchgate.net The photo-Fenton process enhances this reaction by using UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the production of hydroxyl radicals and improving the degradation efficiency. arpnjournals.orgresearchgate.netarcjournals.org

Key findings for other red dyes, such as Reactive Red 2 and Reactive Red 198, show that:

The photo-Fenton process is generally more efficient than the Fenton process alone. arpnjournals.org

Degradation efficiency is highly dependent on parameters like pH (typically optimal in acidic conditions around pH 3), and the concentrations of Fe²⁺ and H₂O₂. nih.govresearchgate.net

High removal efficiencies (often exceeding 98%) can be achieved in relatively short reaction times. arpnjournals.org

Despite the effectiveness of these processes on similar azo dyes, no specific research data on the optimization, kinetics, or degradation pathways for this compound using Fenton or photo-Fenton processes were found.

Ozonation and Catalytic Ozonation for this compound Treatment

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down complex organic molecules. ucv.ro Ozone can react directly with pollutants or decompose to form hydroxyl radicals, especially at higher pH values. mdpi.com Catalytic ozonation involves the use of a catalyst (e.g., metal oxides) to enhance the decomposition of ozone and the generation of hydroxyl radicals, thereby increasing the degradation rate of the target pollutant. researchgate.net

Studies on other dyes have shown that:

Ozonation can effectively decolorize wastewater, often achieving over 90% color removal. mdpi.com

The efficiency is influenced by pH, ozone dosage, and contact time. mdpi.comnih.gov

Catalytic ozonation can significantly improve the removal of both color and Chemical Oxygen Demand (COD) compared to ozonation alone. researchgate.net

However, the scientific literature lacks specific studies detailing the application of ozonation or catalytic ozonation for the treatment of this compound, and therefore, no data on its degradation efficiency, by-product formation, or kinetic parameters can be provided.

Biological Treatment Approaches for this compound Removal

Biological treatment methods utilize the metabolic activities of microorganisms to break down and detoxify pollutants. These approaches are considered cost-effective and environmentally friendly alternatives to conventional chemical and physical treatments.

Bioremediation of azo dyes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often involving a combination of both. The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This step typically occurs under anaerobic conditions, as the presence of oxygen can inhibit the azoreductase enzymes responsible for this reaction. nih.gov This cleavage results in the formation of colorless, but potentially hazardous, aromatic amines. nih.gov

Following the anaerobic stage, an aerobic treatment is necessary to degrade these aromatic amines, which are generally resistant to anaerobic breakdown. mdpi.com Aerobic microorganisms can utilize these amines as a source of carbon and energy, leading to their complete mineralization. mdpi.com Studies have shown that the rate of aerobic bioremediation is generally faster than anaerobic bioremediation. researchgate.netaijcrnet.com Sequential anaerobic-aerobic processes have proven to be highly effective for treating textile wastewater, maximizing both color removal in the anaerobic phase and COD reduction in the subsequent aerobic phase. mdpi.com

The enzymatic degradation of azo dyes offers a highly specific and efficient method for decolorization. This process utilizes oxidoreductive enzymes, such as laccases, azoreductases, and peroxidases, which are produced by various microorganisms, including bacteria and fungi. nih.govnih.gov Azoreductases are particularly important as they catalyze the initial reductive cleavage of the azo bond, which is responsible for the dye's color. nih.gov This reaction typically requires an electron donor like NADH or NADPH. mdpi.com

Laccases, on the other hand, are ligninolytic enzymes that can decolorize a wide range of dyes through oxidation, often with the help of mediators. mdpi.comresearchgate.net Research has demonstrated that enzymatic treatment can achieve high degradation efficiencies, with laccase showing up to 90% dye degradation. researchgate.net This approach is advantageous because it can be effective under diverse environmental conditions and produces less sludge compared to conventional methods. researchgate.net

Table 2: Comparison of Aerobic and Anaerobic Bioremediation Efficiency

ConditionMicroorganismTimeRemediation EfficiencyReference
AerobicBacteria (Pseudomonas aeruginosa)35 days98.8% aijcrnet.com
AerobicBacteria (Pseudomonas aeruginosa)45 days99.9% aijcrnet.com
AnaerobicBacteria (Pseudomonas aeruginosa)35 days55.32% aijcrnet.com
AnaerobicBacteria (Pseudomonas aeruginosa)45 days76.3% aijcrnet.com

Membrane Filtration Techniques for this compound Separation

Membrane filtration is a physical separation process that uses a pressure-driven mechanism to separate molecules from a liquid stream. icesi.edu.co Different types of membrane filtration, such as ultrafiltration, nanofiltration, and reverse osmosis, are distinguished by their pore sizes and are used to remove particles at the molecular scale. icesi.edu.comsu.edu

For dye removal, nanofiltration is particularly effective as it can separate dye molecules based on both size exclusion and electrostatic repulsion (Donnan exclusion). nih.gov This technique operates at lower pressures than reverse osmosis and can effectively retain multivalent salts and organic molecules with a molecular weight typically above 200-400 g/mol . atira.in The performance of membrane filtration is characterized by permeate flux (the rate of fluid passing through the membrane) and the rejection coefficient (the percentage of solute retained by the membrane). nih.gov A key advantage of this technology is the potential to recover and reuse the dyestuff, contributing to a more sustainable industrial process. atira.in Cross-flow filtration is often employed to prevent the accumulation of retained materials on the membrane surface, which helps to maintain a stable flux and reduce fouling. icesi.edu.comsu.edu

Hybrid Remediation Systems for Enhanced this compound Removal

A common and effective hybrid system for azo dye treatment is the sequential anaerobic-aerobic biological process. mdpi.com The anaerobic stage achieves efficient decolorization through azo bond cleavage, while the subsequent aerobic stage mineralizes the resulting aromatic amines, leading to a significant reduction in both color and COD. mdpi.com

Another promising approach is the combination of photocatalysis with biocatalysis. This integration can lead to the successful removal and decolorization of complex dyes. nih.gov Similarly, combining membrane filtration with biological treatment can be advantageous. A membrane bioreactor (MBR) integrates a biological reactor with membrane filtration, providing excellent effluent quality by retaining microbial biomass and allowing for high concentrations of microorganisms to be maintained, thus enhancing biodegradation rates.

Computational and Theoretical Studies on Solvent Red 32

Quantum Chemical Calculations of Electronic Structure and Reactivity of Solvent Red 32

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of azo dyes. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous molecular properties can be derived. northwestern.edumdpi.comaps.org

For a molecule like this compound, DFT calculations can elucidate its three-dimensional geometry, detailing bond lengths and angles of its most stable conformation. A crucial aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are key indicators of the molecule's electronic stability, charge-transfer propensity, and optical activity. acs.org A smaller HOMO-LUMO gap generally suggests higher reactivity and lower excitation energy. acs.org

Furthermore, quantum chemical calculations can quantify a range of reactivity descriptors. These parameters provide a theoretical framework for understanding how this compound might interact with other chemical species. Recent studies on various azo dyes have successfully used these computational tools to reveal structure-performance relationships. researchgate.net

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations and Their Significance

DescriptorSymbolSignificance for Reactivity
HOMO EnergyEHOMOIndicates the ability to donate an electron. Higher energy suggests a better electron donor.
LUMO EnergyELUMOIndicates the ability to accept an electron. Lower energy suggests a better electron acceptor.
Energy GapΔEDifference between ELUMO and EHOMO; relates to chemical stability and reactivity. mdpi.com
Ionization PotentialIThe energy required to remove an electron (approximated as -EHOMO).
Electron AffinityAThe energy released when an electron is added (approximated as -ELUMO).
ElectronegativityχThe ability of the molecule to attract electrons (approximated as (I+A)/2). mdpi.com
Chemical HardnessηResistance to change in electron distribution (approximated as (I-A)/2). mdpi.com
Global SoftnessσThe inverse of chemical hardness (1/η); indicates polarizability. mdpi.com
Electrophilicity IndexωA measure of the molecule's ability to act as an electrophile. acs.org

These descriptors, calculated for this compound, would offer valuable predictions about its behavior in various chemical environments.

Molecular Dynamics Simulations for this compound Interactions with Solvents and Materials

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govdovepress.com For this compound, MD simulations can provide detailed insights into its interactions with surrounding solvent molecules and various materials, such as polymers or surfaces. tandfonline.comamanote.com

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to model the system's evolution. This approach allows for the investigation of dynamic processes and the characterization of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Potential Applications of MD Simulations for this compound:

Solvation Studies: Simulating this compound in different solvents can reveal how the solvent molecules arrange around the dye, influencing its solubility and stability. Both explicit and implicit solvent models can be employed to understand these effects. nih.gov

Interaction with Polymers: MD simulations can model the interaction of this compound with polymer chains, which is crucial for its application in plastics. These simulations can predict binding affinities and identify the primary modes of interaction, helping to understand how the dye is incorporated and retained within a polymer matrix.

Adsorption on Surfaces: The adsorption behavior of this compound onto surfaces like graphene, titanium dioxide (TiO₂), or zinc oxide (ZnO) can be investigated. tandfonline.com Such studies are relevant for applications in coatings and catalysis. MD simulations can determine the preferred orientation of the dye on the surface and calculate the adsorption energy. For instance, studies on similar azo dyes have shown that π-π stacking between the dye's aromatic rings and a graphene surface plays a key role in adsorption.

Interaction with Biomolecules: The interaction of azo dyes with proteins, such as azoreductases involved in their biodegradation, has been successfully studied using MD. nih.gov These simulations can identify key amino acid residues in the protein's active site that are crucial for binding and degradation. nih.gov

Prediction of Spectroscopic Properties of this compound using Computational Methods

Computational spectroscopy is an essential tool for interpreting experimental spectra and predicting the optical properties of molecules. aip.orgrsc.org Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of organic dyes like this compound. academie-sciences.frnih.govacademie-sciences.frresearchgate.netresearchgate.net

By applying TD-DFT, researchers can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. academie-sciences.fracademie-sciences.fr These calculations are invaluable for assigning specific spectral features to particular electronic transitions within the molecule, such as π → π* or n → π* transitions, which are characteristic of azo dyes. nih.gov

The accuracy of these predictions is often enhanced by considering the solvent environment, which can significantly influence the spectroscopic properties of a dye. digitellinc.com This is typically achieved using continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), which approximates the solvent as a continuous medium with a specific dielectric constant. academie-sciences.fracademie-sciences.fr

Table 2: Comparison of Experimental vs. Theoretically Predicted Spectroscopic Data for Azo Dyes

Azo Dye DerivativeSolventExperimental λmax (nm)Theoretical λmax (nm) (Method)Reference
o-methoxyaniline-basedVarious489-541Correlated well with TD-DFT nih.gov
Benzoic/Cinnamic Acid-basedEthanol~350-550Good matching with M06-2X academie-sciences.fr
AzoalkanesVariousVariesMean absolute error of 5.8 nm (PCM-TD-PBE0) researchgate.net
Barbituric Acid-basedVarious360-440Good correlation with TD-DFT nih.gov

As shown in the table, theoretical methods, when carefully chosen, can reproduce experimental UV-Vis spectra with high accuracy, making them a predictive tool for the optical properties of new or uncharacterized dyes like this compound.

Mechanistic Modeling of this compound Degradation Pathways

Understanding the degradation of azo dyes is crucial for assessing their environmental fate and developing effective remediation strategies. Computational modeling, again primarily using DFT, can be used to elucidate the complex mechanisms of degradation, particularly through advanced oxidation processes (AOPs). acs.orgacs.org

These studies often focus on the reaction of the dye molecule with highly reactive species, such as hydroxyl (•OH) or hydroperoxyl (•OOH) radicals. nih.govacs.orgresearchgate.net By modeling the potential energy surface (PES) of the reaction, researchers can identify the most energetically favorable degradation pathways. acs.orgresearchgate.net

Key aspects of mechanistic modeling include:

Identifying Reaction Sites: Computational analysis can predict which atoms in the this compound molecule are most susceptible to radical attack.

Calculating Activation Barriers: The energy barriers for different reaction steps, such as radical addition and bond cleavage (e.g., of the C-N or N=N bonds), can be calculated. The pathway with the lowest activation energy is typically the most likely to occur. acs.orgresearchgate.net

For example, computational studies on various azo dyes have investigated whether oxidative degradation is initiated by an attack on the azo linkage itself or on the aromatic rings. nih.govresearchgate.net Such models have successfully explained experimental observations and provided a detailed, step-by-step picture of the degradation process at the molecular level. researchgate.net This approach could be directly applied to predict the degradation products and persistence of this compound in the environment.

Chemoinformatic Approaches to this compound Analog Design

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and design new molecules with desired properties. A key technique in this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netscilit.com

A QSAR/QSPR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity or a specific physical property. For this compound and other azo dyes, these models can be used to:

Predict Properties: Once a reliable model is built, it can be used to predict the properties of new, unsynthesized dye analogs. This can include predicting color, fastness properties, solubility, or even toxicity.

Guide Analog Design: By understanding which structural features (descriptors) are most important for a given property, chemists can rationally design new dye molecules with improved performance. For example, a QSAR model might reveal that adding a specific electron-withdrawing group at a particular position on the aromatic ring enhances lightfastness. scilit.com

Virtual Screening: Large virtual libraries of potential dye molecules can be rapidly screened using a QSAR model to identify the most promising candidates for synthesis and experimental testing.

The development of such models relies on machine learning techniques and a variety of molecular descriptors that encode structural, electronic, and physicochemical information about the molecules. nih.gov While specific QSAR models for this compound are not documented, the methodology has been successfully applied to classes of disperse azo dyes to understand and predict their affinity for textile fibers. researchgate.netscilit.com

Applications of Solvent Red 32 in Advanced Materials and Industrial Processes

Role of Solvent Red 32 as a Colorant in Polymer Systems and Plastics Manufacturing

This compound serves as a crucial colorant in the plastics industry, valued for its ability to impart vibrant hues to a wide array of polymer systems. Its excellent solubility in organic solvents and compatibility with various resins allow for seamless integration into plastic matrices, ensuring uniform color distribution and consistent aesthetic appeal made-in-china.comprimachemicals.com. The dye is suitable for coloring a range of plastics, including but not limited to ABS, PET, PVC, PC, and Nylon primachemicals.comlanxess.com.

The dye's performance in plastics is further enhanced by its notable heat resistance, with values typically cited around 180°C for short durations, making it suitable for processing conditions involving extrusion and injection molding primachemicals.comccchemical.comchemicalbook.com. This thermal stability ensures that the color remains vibrant and does not degrade during manufacturing processes. Furthermore, this compound demonstrates good light fastness, typically graded between 3 and 4, which contributes to the longevity and durability of the colored plastic products, preventing premature fading upon exposure to light chemicalbook.commade-in-china.comemperordye.com. Its ability to provide transparent shades and high color yield also makes it an economical choice for masterbatches and general coloring applications in the plastics sector primachemicals.comphiloden.com.

Integration of this compound in Functional Coatings and Inks

The robust solubility profile of this compound in organic solvents makes it an ideal candidate for applications in functional coatings and inks. It is widely employed in wood stains, wood coatings, and furniture paints, where its ability to penetrate and color substrates effectively is highly valued made-in-china.comepsilonpigments.comjadechem-colours.com. The dye is also utilized in leather finishes and paint spraying for both natural and artificial leather, providing durable and attractive coloration made-in-china.comepsilonpigments.comjadechem-colours.com.

In the realm of inks, this compound finds application in printing inks, marker pens, and various stationery inks made-in-china.comepsilonpigments.comjadechem-colours.com. Its compatibility with oil-based systems and its bright, clean shades contribute to high-quality print results primachemicals.comtoptrustchem.com. The dye is also used for coloring petroleum products and is applicable in vacuum plating, aluminum foil coloring, and hot stamping foils, demonstrating its versatility in surface finishing and decorative applications ccchemical.commade-in-china.comemperordye.comepsilonpigments.comenochdye.com.

Optoelectronic and Photonic Applications of this compound

While the primary applications of this compound are as a colorant, the broader class of azo dyes, to which it belongs, has been explored for their potential in optoelectronic and photonic applications due to their chromogenic and electronic properties researchgate.netmdpi.com. These fields involve the manipulation of light and electronic signals, often leveraging materials with specific absorption, emission, or charge transport characteristics.

Research into organic semiconductors and specialized dyes, such as those used in organic light-emitting diodes (OLEDs) or as components in photonic devices, highlights the potential for molecules with tunable optical properties mdpi.comaip.orgresearchgate.netresearchgate.net. Although specific documented applications of this compound in these advanced optoelectronic and photonic devices are not prominently featured in the provided literature, its chemical structure as an azo dye suggests a theoretical basis for exploring its photophysical properties for such uses.

Sensor Development Utilizing this compound or its Derivatives

The development of optical sensors often relies on indicator dyes that exhibit a change in color or fluorescence upon interaction with a specific analyte. Azo dyes, in general, have been investigated for their utility in optical chemical sensors due to their chromogenic nature and their ability to undergo reversible chemical reactions that alter their optical properties researchgate.net.

This compound, being an azo dye, possesses the fundamental characteristics that could be leveraged in sensor development. Its ability to interact with various chemical environments and its solubility in organic solvents make it a candidate for incorporation into sensor matrices, such as polymer membranes researchgate.netresearchgate.net. While specific research detailing the use of this compound or its direct derivatives as sensors for particular analytes was not found in the provided search results, the general applicability of azo dyes in this field suggests potential avenues for future research.

Research into this compound for Dye-Sensitized Systems (e.g., Solar Cells)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes sensitizer (B1316253) dyes to absorb sunlight and convert it into electrical energy nih.gov. Research in this area typically focuses on organic dyes, metal-organic complexes, and natural pigments that can efficiently capture photons and inject electrons into a semiconductor material, commonly titanium dioxide (TiO₂) nih.govresearchgate.netresearchgate.netsciencepublishinggroup.comacs.org.

While the literature extensively discusses the use of various organic and natural dyes in DSSCs, there is no direct mention or evidence in the provided search results of this compound being specifically researched or utilized in dye-sensitized solar cell applications. The focus in DSSC research has been on dyes with specific electronic transitions and anchoring groups suitable for efficient electron transfer processes, characteristics that would need to be evaluated for this compound.

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource(s)
AppearanceBluish Red Powder / Dark Red Powder made-in-china.comepsilonpigments.comjadechem-colours.comxcwydyes.comworlddyevariety.com
ShadeBluish Red / Red made-in-china.comjadechem-colours.com
Density (g/cm³)1.26 ccchemical.commade-in-china.comemperordye.com
Solubility in EthanolSoluble (Red) chemicalbook.comindiamart.comalibaba.comchemicalbook.com
Solubility in MEK (g/l)500 min jadechem-colours.com
Heat Resistance (°C)Approx. 180 (in PS) / 120 (1hr) ccchemical.comchemicalbook.com
Light Fastness (Grade)3-4 / Good chemicalbook.commade-in-china.comemperordye.com
Dyeing Strength (%)98-102 jadechem-colours.com
Melting Point (°C)184-185 xcwydyes.com
Acid ResistanceA ccchemical.com
Alkali ResistanceA ccchemical.com
Migration4-5 ccchemical.com

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotesSource(s)
AlcoholSoluble (100 g/l)General alcohol solubility made-in-china.comemperordye.comepsilonpigments.comjadechem-colours.com
1-methoxy-2-propanolSoluble (200 g/l) made-in-china.comemperordye.comepsilonpigments.com
N-propanolSoluble (100 g/l) made-in-china.comemperordye.comepsilonpigments.com
2-ethoxyethanolSoluble (200 g/l) made-in-china.comemperordye.comepsilonpigments.com
M.E.K. (Methyl Ethyl Ketone)Soluble (500 g/l) made-in-china.comemperordye.comepsilonpigments.comjadechem-colours.com
AcetoneSoluble chemicalbook.comxcwydyes.comalibaba.com
BenzeneSolubleEasily soluble chemicalbook.comxcwydyes.comalibaba.com
WaterInsolublePrimarily reported as insoluble, though some sources suggest limited solubility chemicalbook.comxcwydyes.comalibaba.com
Concentrated Sulfuric AcidSoluble (Dark Blue)Dilution leads to brown chemicalbook.comworlddyevariety.comindiamart.comchemicalbook.com

Emerging Research Frontiers and Future Perspectives for Solvent Red 32

Integration of Artificial Intelligence and Machine Learning in Solvent Red 32 Research

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to accelerate research and development in dye chemistry. For azo dyes like this compound, these computational approaches offer the potential to predict properties, optimize processes, and assess environmental fate with greater speed and accuracy than traditional experimental methods.

Predictive Modeling of Dye Properties and Performance: Machine learning algorithms can be trained on existing datasets of dye structures and their corresponding properties to build predictive models. For instance, models using algorithms like XGBoost and message-passing neural networks (MPNN) have been developed to predict the maximum absorption wavelength (λmax) and other photophysical properties of azo dyes. researchgate.netdigitellinc.com This capability is crucial for designing new dyes with specific color characteristics or for understanding how modifications to the this compound structure might alter its performance. A study found that including results from time-dependent density functional theory (TD-DFT) as features in an MPNN model improves predictive ability over the model or TD-DFT alone, achieving a mean absolute error of less than 10nm for predicting the highest absorption peak. digitellinc.com

Optimizing Degradation and Removal Processes: AI and ML are also being applied to predict the efficiency of wastewater treatment processes for removing hazardous dyes. nih.gov Researchers have used machine learning techniques to estimate the catalytic reduction performance for azo dyes, helping to identify the most effective catalysts and reaction conditions. researchgate.net For example, models incorporating response surface methodology (RSM) and artificial neural networks (ANN) have been used to predict and optimize dye removal efficiency and Gibbs free energy in adsorption processes. nih.gov Such models could be adapted to predict the degradation of this compound under various bioremediation or advanced oxidation scenarios, thereby optimizing treatment strategies. researchgate.netnih.gov A recent study highlighted that a neural network model was significantly more accurate in predicting the final dry color of a dyed fabric from its wet state, which could drastically reduce waste in the textile industry by catching color errors early in the process. ncsu.edu

Accelerating Solvent Selection and Sustainable Synthesis: The choice of solvent is critical for both the synthesis of dyes and their application processes. AI-driven platforms are being developed to streamline the selection of "green" or sustainable solvents by predicting solvent properties and their performance in specific reactions. glbrc.orgresearchgate.netnih.gov By combining computer modeling with lab experimentation, researchers can focus on a smaller number of promising solvent candidates, accelerating the discovery of more environmentally benign synthesis routes for compounds like this compound. glbrc.org

AI/ML Application AreaAlgorithm/Technique ExamplesPotential Impact on this compound ResearchReference
Property PredictionXGBoost, Message-Passing Neural Networks (MPNN), Deep Neural Networks (DNN)Predicting λmax, solubility, and other photophysical properties to guide synthesis of analogues. researchgate.netdigitellinc.comnih.gov
Process OptimizationArtificial Neural Networks (ANN), Response Surface Methodology (RSM), Random Forest (RF)Optimizing conditions for synthesis, application, and degradation/removal from wastewater. researchgate.netnih.govncsu.edu
Sustainable ChemistryBayesian Experimental Design, Quantitative Structure-Property Relationship (QSPR)Identifying and designing greener solvents and more efficient, less wasteful synthetic pathways. glbrc.orgnih.gov
Table 1: Applications of Artificial Intelligence and Machine Learning in Azo Dye Research.

Development of Sustainable and Circular Economy Approaches for this compound Management

In line with global trends towards sustainability, research is increasingly focused on developing circular economy models for chemical products. For this compound, this involves a holistic approach to its lifecycle, from synthesis using greener methods to end-of-life management that prioritizes recovery, recycling, and degradation into benign substances.

Bioremediation and Biodegradation: A significant body of research is dedicated to the microbial degradation of azo dyes, which are notoriously persistent in the environment. gsconlinepress.com The typical process involves an initial anaerobic step where azoreductase enzymes cleave the azo bonds (–N=N–), breaking the molecule down into aromatic amines. mdpi.commdpi.com These amines, which can be toxic, are then typically mineralized into less harmful compounds under aerobic conditions. nih.govmdpi.com Various microorganisms, including bacteria (e.g., Pseudomonas aeruginosa, Alcaligenes sp.), fungi, and algae, have been identified for their ability to decolorize and degrade azo dyes. nih.govaalto.firesearchinventy.com Research in this area aims to identify or engineer robust microbial consortia that can efficiently degrade this compound and its specific breakdown products in industrial wastewater.

Circular Economy Principles: The concept of a circular economy aims to eliminate waste and promote the continual use of resources. mdpi.com For a solvent dye, this presents unique challenges and opportunities. Key strategies include:

Solvent Recycling: The recovery and reclamation of solvents from industrial waste streams is a cornerstone of sustainable chemical management. hydrite.comallsource-environmental.com Developing efficient, low-energy methods to recover the solvents used in the manufacturing or application of this compound can significantly reduce the process's environmental footprint. nih.gov

Chemical Recycling: Research into the chemical recycling of products containing this compound, such as plastics, is another frontier. This could involve selective depolymerization to recover monomers and potentially separate the dye for reuse or safe disposal. researchgate.net

Designing for Degradability: Future research may focus on modifying the structure of this compound to enhance its biodegradability without compromising its color and stability during its functional life. This aligns with the principles of green chemistry, which advocate for designing products that degrade into innocuous substances after use. mdpi.com

Sustainable ApproachDescriptionRelevance to this compoundReference
Microbial DegradationUse of bacteria, fungi, or algae to break down the azo dye structure into simpler, non-toxic compounds.Offers an eco-friendly and cost-effective method for treating wastewater containing this compound. gsconlinepress.comaalto.finih.gov
Solvent RecoveryReclaiming and purifying solvents used during the dye's synthesis or application for reuse.Reduces waste, conserves resources, and lowers the economic and environmental cost of the overall process. hydrite.comnih.gov
Circular Product DesignIncorporating the dye into products that are designed for easy recycling or controlled degradation at the end of their life.Minimizes the long-term environmental impact and moves towards a closed-loop system for materials. mdpi.comresearchgate.net
Table 2: Sustainable and Circular Economy Approaches for Azo Dye Management.

Advanced Characterization Techniques for In Situ Monitoring of this compound Transformations

Understanding the precise mechanisms and kinetics of how this compound degrades or transforms in various environments is critical for developing effective remediation technologies and assessing its environmental impact. Advanced characterization techniques, particularly those that allow for real-time, in situ monitoring, are at the forefront of this research.

In Situ Spectroscopic Monitoring: Traditional methods for monitoring dye degradation often involve collecting samples at intervals for later analysis, which can be time-consuming and may not capture transient intermediate species. nih.gov To overcome this, researchers have developed apparatus for real-time in situ monitoring using UV-visible (UV-vis) spectrophotometry. nih.govnih.gov This technique allows for the continuous tracking of dye decolorization during electrochemical or biological treatment processes, providing immediate data on reaction rates and efficiency. By observing changes in the absorption spectrum in real-time, scientists can optimize process parameters like current density, pH, or catalyst loading for maximal degradation efficiency. nih.govnih.gov

Identifying Transformation Products: Beyond simply monitoring the disappearance of the original dye, it is crucial to identify the intermediate and final breakdown products to ensure complete mineralization and avoid the formation of more toxic compounds. ijrrjournal.com A suite of powerful analytical techniques is employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify changes in the functional groups of the dye molecule as it degrades, confirming, for example, the cleavage of the azo bond. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A highly effective method for separating and identifying volatile and semi-volatile organic compounds, making it ideal for analyzing the aromatic amines and other smaller molecules produced during degradation. nih.govresearchinventy.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of degradation products, helping to elucidate the exact degradation pathway. nih.gov

Ultrafast spectroscopy techniques are also emerging that allow scientists to observe molecular dynamics on extremely short timescales, offering unprecedented insights into the initial steps of chemical reactions and transformations. spectroscopyonline.com

TechniquePrinciple of OperationInformation Gained for this compoundReference
In Situ UV-Visible SpectrophotometryMeasures the change in absorbance of light by the dye solution in real-time during a reaction.Kinetics of decolorization, process efficiency, and optimization of degradation parameters. nih.govnih.gov
FTIR SpectroscopyMeasures the absorption of infrared radiation to identify molecular functional groups.Confirmation of the cleavage of specific bonds (e.g., azo linkage) and formation of new functional groups. nih.gov
GC-MSSeparates compounds based on their volatility and mass-to-charge ratio.Identification of intermediate and final degradation products, such as aromatic amines. researchinventy.com
NMR SpectroscopyUses magnetic fields and radio waves to determine the structure of molecules.Detailed structural elucidation of unknown transformation products to map the degradation pathway. nih.gov
Table 3: Advanced Characterization Techniques for Monitoring Dye Transformations.

Interdisciplinary Collaborations for Comprehensive this compound Research

Addressing the multifaceted challenges associated with a synthetic chemical like this compound requires a departure from siloed research. The future of comprehensive chemical assessment and management lies in fostering robust interdisciplinary collaborations.

The complexity of modern scientific problems, from developing sustainable technologies to assessing the environmental risk of chemicals, necessitates the integration of knowledge and methodologies from diverse fields. nih.govplos.org For this compound, a comprehensive research program would involve a team of specialists:

Synthetic Chemists: To develop greener, more efficient synthesis routes and potentially design next-generation colorants with improved environmental profiles.

Chemical Engineers: To design and optimize industrial-scale production and application processes, as well as large-scale wastewater treatment and solvent recycling systems. nih.gov

Environmental Scientists & Microbiologists: To study the environmental fate, transport, and biodegradation of the dye and its transformation products in various ecosystems (water, soil). gsconlinepress.commdpi.com

Toxicologists: To assess the potential risks of the parent compound and its degradation intermediates to environmental organisms and human health.

Data Scientists & Computational Chemists: To apply AI/ML models for predicting properties, optimizing processes, and analyzing large datasets generated from experimental work. scitechdaily.com

Such collaborations, while sometimes challenging due to differences in terminology and research approaches, are proven to lead to more innovative and impactful outcomes. nih.govplos.org By co-designing research projects, teams can tackle problems holistically, from molecular design to ecosystem-level impact, ensuring that solutions are not only scientifically sound but also practical and sustainable. mdpi.com

DisciplineRole in Comprehensive this compound Research
Synthetic ChemistryDeveloping sustainable synthesis methods; designing dyes for enhanced degradability.
Chemical EngineeringOptimizing industrial processes; designing remediation and recycling systems.
Environmental ScienceInvestigating environmental fate, persistence, and biodegradation pathways.
ToxicologyAssessing the toxicity of the dye and its breakdown products to ecosystems and human health.
Data Science / AIPredicting dye properties; modeling degradation kinetics; analyzing complex datasets.
Table 4: Roles of Different Disciplines in Interdisciplinary this compound Research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.